Rivaroxaban M6 - 936232-22-3

Rivaroxaban M6

Catalog Number: EVT-1443091
CAS Number: 936232-22-3
Molecular Formula: C17H18ClN3O4S
Molecular Weight: 395.858
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Apixaban

  • Compound Description: Apixaban is a direct oral anticoagulant (DOAC) that inhibits factor Xa, similar to Rivaroxaban. It is prescribed to prevent stroke in patients with atrial fibrillation and treat deep vein thrombosis and pulmonary embolism [, , , , , , ].
  • Relevance: Apixaban belongs to the same chemical class as Rivaroxaban, both being factor Xa inhibitors [, , , , , , ]. Several studies compare their effectiveness and safety profiles, finding Apixaban to be potentially associated with a lower risk of bleeding events and recurrent venous thromboembolism compared to Rivaroxaban [, , , , ].

Dabigatran

  • Compound Description: Dabigatran etexilate is another DOAC, but unlike Rivaroxaban and Apixaban, it directly inhibits thrombin (factor IIa) [, , , ]. It is also used for stroke prevention in atrial fibrillation and VTE treatment [, , , ].
  • Relevance: While Dabigatran differs from Rivaroxaban in its mechanism of action, it falls under the same broader category of DOACs, making it relevant for comparison in terms of clinical efficacy and safety [, , , ]. Some studies suggest that Dabigatran may be associated with a lower risk of gastrointestinal bleeding compared to Rivaroxaban [, , , ].
  • Compound Description: Warfarin is a vitamin K antagonist (VKA) and a long-standing standard anticoagulant therapy [, , , , , , , , ]. It inhibits the synthesis of vitamin K-dependent clotting factors, including factors II, VII, IX, and X [, , , , , , , , ].
  • Relevance: Rivaroxaban has been extensively studied in comparison to Warfarin as a potential replacement for VKA therapy in various clinical settings [, , , , , , , , ]. Rivaroxaban often demonstrates comparable or superior efficacy with a potentially improved safety profile, particularly in reducing intracranial and fatal bleeding events [, , , , , , , , ].

Enoxaparin

  • Compound Description: Enoxaparin is a low molecular weight heparin (LMWH) commonly used for VTE prophylaxis and treatment []. It acts by enhancing the activity of antithrombin III, which inhibits factor Xa and thrombin [].
  • Relevance: Enoxaparin represents a different class of anticoagulants compared to Rivaroxaban. A study comparing their efficacy in preventing VTE after nonmajor orthopedic surgery found Rivaroxaban to be more effective [].

Clopidogrel

  • Compound Description: Clopidogrel is an antiplatelet agent that prevents platelet aggregation by irreversibly blocking the P2Y12 receptor [, , , ]. It is often used in combination with aspirin for secondary prevention of cardiovascular events [, , , ].
  • Relevance: While not directly structurally related to Rivaroxaban, Clopidogrel is often used concurrently with it, especially in patients with peripheral artery disease [, , , ]. Studies suggest that the combination therapy of Rivaroxaban and Aspirin, with or without Clopidogrel, can reduce major cardiovascular and limb events but might increase bleeding risk [, , , ].
Source and Classification

Rivaroxaban was developed by Bayer Schering Pharma AG and received approval for clinical use in 2008. It is classified as a direct Factor Xa inhibitor, which distinguishes it from traditional anticoagulants that require monitoring and dose adjustments. Rivaroxaban M6, specifically, is identified as one of the metabolites formed during the metabolism of rivaroxaban in the liver.

Synthesis Analysis

Methods and Technical Details

The synthesis of rivaroxaban M6 involves multiple chemical reactions starting from simpler precursors. The synthetic route typically includes:

  1. Formation of Key Intermediates: The initial steps involve the preparation of key intermediates such as 4-(4-(5-(aminomethyl)-2-oxazolidinone)phenyl)morpholin-3-one.
  2. Reactions with Chlorinated Compounds: This intermediate is then reacted with 5-chloro-thiophene-2-carboxylic acid derivatives under controlled conditions to yield rivaroxaban.
  3. Crystallization: The final product undergoes crystallization to achieve high purity levels, often exceeding 99% through methods such as solvent-mediated crystallization.

Recent advancements have focused on optimizing these reactions to improve yield and purity while minimizing hazardous waste and operational complexity .

Molecular Structure Analysis

Structure and Data

Rivaroxaban M6 retains a complex structure characteristic of its parent compound, rivaroxaban. The chemical structure can be represented as follows:

  • Molecular Formula: C19H18ClN3O5S
  • Molecular Weight: Approximately 435.88 g/mol

The structure features a morpholine ring, a thiophene moiety, and various functional groups that contribute to its pharmacological activity.

Chemical Reactions Analysis

Reactions and Technical Details

The metabolic pathway of rivaroxaban includes several reactions leading to the formation of rivaroxaban M6. Key reactions include:

  1. Hydroxylation: Rivaroxaban undergoes hydroxylation primarily at the morpholine ring, resulting in the formation of rivaroxaban M6.
  2. Phase I Metabolism: This involves oxidation processes facilitated by cytochrome P450 enzymes in liver microsomes, leading to various metabolites including M6.
  3. Conjugation Reactions: Subsequent conjugation reactions may occur, further modifying the metabolite for excretion.

These reactions are essential for understanding the pharmacokinetics and safety profile of rivaroxaban .

Mechanism of Action

Process and Data

Rivaroxaban acts by directly inhibiting Factor Xa, thereby preventing the conversion of prothrombin to thrombin, which is crucial for fibrin formation and clot development. The mechanism can be summarized as follows:

  1. Binding to Factor Xa: Rivaroxaban binds to the active site of Factor Xa with high affinity.
  2. Inhibition of Thrombin Generation: This binding prevents thrombin generation, thereby inhibiting platelet aggregation and clot formation.
  3. Effect on Coagulation Cascade: As a result, the entire coagulation cascade is disrupted, leading to an anticoagulant effect.

The efficacy of rivaroxaban in clinical settings has been well documented, particularly in surgical patients at risk for venous thromboembolism .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Rivaroxaban M6 exhibits specific physical and chemical properties that are critical for its functionality:

  • Solubility: It is soluble in organic solvents like methanol and acetonitrile but has limited solubility in water.
  • Stability: The compound is stable under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: The melting point ranges around 150–155 °C, indicating its thermal stability.

These properties influence its formulation in pharmaceutical preparations .

Applications

Scientific Uses

Rivaroxaban M6 serves several important roles in scientific research:

  1. Metabolism Studies: It is utilized in studies examining the metabolic pathways of rivaroxaban, aiding in understanding drug interactions and safety profiles.
  2. Analytical Chemistry: Rivaroxaban M6 is often used as a reference standard in high-performance liquid chromatography assays for quality control in pharmaceutical formulations.
  3. Pharmacokinetic Research: Its role as a metabolite provides insights into the pharmacokinetics of rivaroxaban, assisting researchers in optimizing dosing regimens.

Properties

CAS Number

936232-22-3

Product Name

Rivaroxaban M6

IUPAC Name

5-chloro-N-[[(5S)-3-[4-(2-hydroxyethylamino)phenyl]-2-oxo-1,3-oxazolidin-5-yl]methyl]thiophene-2-carboxamide

Molecular Formula

C17H18ClN3O4S

Molecular Weight

395.858

InChI

InChI=1S/C17H18ClN3O4S/c18-15-6-5-14(26-15)16(23)20-9-13-10-21(17(24)25-13)12-3-1-11(2-4-12)19-7-8-22/h1-6,13,19,22H,7-10H2,(H,20,23)/t13-/m0/s1

InChI Key

SHYGJDDTGJVQSP-ZDUSSCGKSA-N

SMILES

C1C(OC(=O)N1C2=CC=C(C=C2)NCCO)CNC(=O)C3=CC=C(S3)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.